molecular formula C11H12ClNO2 B13213717 2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B13213717
M. Wt: 225.67 g/mol
InChI Key: PIYNTZXQOJSCFG-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 This compound is characterized by the presence of a chloro-substituted benzaldehyde moiety and an azetidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 3-hydroxy-3-methylazetidine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the azetidine ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide and a suitable solvent such as ethanol.

Major Products:

    Oxidation: 2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.

    Reduction: 2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The azetidine ring and the aldehyde group may play crucial roles in these interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the combination of the chloro-substituted benzaldehyde and the azetidine ring with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

2-chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-4-2-3-9(12)8(10)5-14/h2-5,15H,6-7H2,1H3

InChI Key

PIYNTZXQOJSCFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(C(=CC=C2)Cl)C=O)O

Origin of Product

United States

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